molecular formula C9H10BrClO B13477653 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene

5-Bromo-1-chloro-2-ethyl-3-methoxybenzene

Cat. No.: B13477653
M. Wt: 249.53 g/mol
InChI Key: FNOWYBIWUPTACR-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-ethyl-3-methoxybenzene is an aromatic compound with the molecular formula C10H11BrClO. It is characterized by the presence of bromine, chlorine, ethyl, and methoxy groups attached to a benzene ring. This compound has found significant applications in various fields of research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene involves a multi-step process:

    Formation of 1-ethyl-3-methoxybenzene: This intermediate is prepared by reacting 1,3-dimethoxybenzene with ethylmagnesium bromide.

    Bromination and Chlorination: The intermediate then undergoes bromination and chlorination using bromine and thionyl chloride, respectively, to form the final product.

Chemical Reactions Analysis

5-Bromo-1-chloro-2-ethyl-3-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.

    Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles.

Common reagents used in these reactions include bromine, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-1-chloro-2-ethyl-3-methoxybenzene has been utilized in various scientific research applications:

    Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical intermediates.

    Organic Synthesis: The compound is used in the synthesis of various organic compounds, including agrochemicals and dyes.

    Material Science: It has applications in the development of new materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

5-Bromo-1-chloro-2-ethyl-3-methoxybenzene can be compared with other similar compounds, such as:

    5-Bromo-1,2,3-trimethoxybenzene: This compound has three methoxy groups instead of one, which can influence its reactivity and applications.

    Chlorobenzene: Lacks the ethyl and methoxy groups, making it less versatile in certain applications.

The uniqueness of this compound lies in its specific combination of substituents, which imparts unique physical and chemical properties, making it highly versatile for scientific research.

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

5-bromo-1-chloro-2-ethyl-3-methoxybenzene

InChI

InChI=1S/C9H10BrClO/c1-3-7-8(11)4-6(10)5-9(7)12-2/h4-5H,3H2,1-2H3

InChI Key

FNOWYBIWUPTACR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1Cl)Br)OC

Origin of Product

United States

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